Mycothiazole - 114582-75-1

Mycothiazole

Catalog Number: EVT-1570579
CAS Number: 114582-75-1
Molecular Formula: C22H32N2O3S
Molecular Weight: 404.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mycothiazole is a member of thiazoles. It has a role as a metabolite.
Overview

Mycothiazole is a naturally occurring compound recognized for its unique structure and biological activity. It belongs to the class of polyketide heterocycles, which are characterized by their complex ring systems and diverse functional groups. Mycothiazole exhibits significant cytotoxic properties, making it a subject of interest in medicinal chemistry and pharmacology.

Source

Mycothiazole is derived from various natural sources, particularly from the fermentation products of certain fungi, such as Cochliobolus mycofijiensis. This compound has been isolated from cultures of these fungi, where it is produced as a secondary metabolite. The initial discovery of mycothiazole was linked to its potent biological activities, prompting further investigations into its synthesis and applications.

Classification

Mycothiazole is classified as a thiazole-containing polyketide. Its structure includes a thiazole ring, which contributes to its biological properties. The compound is categorized under natural products with potential pharmaceutical applications due to its cytotoxicity against various cancer cell lines.

Synthesis Analysis

Methods

The synthesis of mycothiazole has been achieved through several methods, primarily focusing on total synthesis techniques. One notable approach involves the use of 2,4-dibromothiazole as a starting material, which undergoes multiple reaction steps to yield mycothiazole.

Technical Details:

Molecular Structure Analysis

Structure

Mycothiazole possesses a complex molecular structure characterized by a thiazole ring fused with a polyketide backbone. The molecular formula for mycothiazole is C₁₂H₉N₃O₃S.

Data

  • Molecular Weight: Approximately 273.27 g/mol.
  • Key Functional Groups: The structure includes hydroxyl groups and a unique diene system that contributes to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

Mycothiazole participates in various chemical reactions that are essential for its biological activity and synthetic utility. Notably, it can undergo oxidation and reduction reactions due to the presence of reactive functional groups.

Technical Details:

  • Degradation Studies: Research indicates that mycothiazole can degrade under certain conditions, leading to the formation of by-products such as mycothiazole-4,19-diol. Studies have shown that exposure to light and protic solvents can influence its stability .
Mechanism of Action

Process

The mechanism of action of mycothiazole involves its interaction with cellular components, leading to cytotoxic effects. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, including pancreatic (PANC-1), liver (HepG2), and colon (HCT-15) cancer cells.

Data

  • Potency: Mycothiazole has demonstrated an IC50 value in the picomolar range (0.00016 μM) against these cancer cell lines, indicating its high potency .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mycothiazole typically appears as a solid crystalline substance.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Mycothiazole's stability can vary based on environmental conditions such as light exposure and solvent interactions.
  • Reactivity: The compound's reactivity is influenced by its functional groups, allowing it to participate in various chemical transformations.
Applications

Scientific Uses

Mycothiazole has garnered attention for its potential applications in drug development due to its cytotoxic properties. Its ability to inhibit cancer cell proliferation makes it a candidate for further research in oncology. Additionally, studies exploring its structural analogs aim to enhance its therapeutic efficacy while minimizing toxicity.

Introduction to Mycothiazole as a Marine Natural Product

Discovery and Taxonomic Origin in Cacospongia mycofijiensis

Mycothiazole was first isolated in 1988 from the marine sponge Spongia mycofijiensis (later reclassified as Cacospongia mycofijiensis and subsequently Petrosaspongia mycofijiensis) collected from underwater caves off Vanuatu at depths of ~20 meters [1] [5]. Early collections by the National Cancer Institute’s Open Repository Program (specimen C021045) revealed a metabolite with distinctive tumor-selective cytotoxicity in the NCI 60-cell line screen [1] [3]. The sponge, identified by taxonomist Dr. Michelle Kelly, belongs to the family Thorectidae, which has been a prolific source of complex bioactive metabolites. Intriguingly, biogeographical variation significantly influences mycothiazole production; specimens from Vanuatu consistently yield the bioactive enantiomer, whereas Tongan collections produce a distinct stereoisomer [5] [6]. This spatial chemotypic variation suggests ecological or genetic factors governing biosynthesis.

Table 1: Key Collection Details of Mycothiazole-Producing Sponges

LocationDepthCollection DateTaxonomic DesignationBioactive Enantiomer
Vanuatu (Underwater caves)-20 mNovember 18, 2000Petrosaspongia mycofijiensis(+)-(5Z)-(8S)-(14Z)-mycothiazole
Kingdom of TongaNot specifiedNot reportedCacospongia mycofijiensis(−)-(5Z)-(8R)-(14Z)-mycothiazole

Structural Classification Within Polyketide–Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Metabolites

Mycothiazole (C₂₂H₃₂N₂O₃S) belongs to a rare class of mixed PKS-NRPS hybrid natural products characterized by a central thiazole ring flanked by polyketide chains [1] [5]. Its biosynthesis likely involves a modular assembly line where:

  • A polyketide synthase constructs the polyunsaturated fatty acid chains (C1–C9 and C13–C18)
  • A nonribosomal peptide synthetase incorporates cysteine (or a derivative) to form the thiazole heterocycle (C10–C12) [5]
  • Stereoselective tailoring enzymes establish chiral centers (e.g., C8-OH) and double-bond geometries

This structural architecture places mycothiazole in parallel with terrestrial myxobacterial metabolites like myxothiazol A and melithiazol C, highlighting convergent biosynthetic strategies across phylogenetically distant organisms [5]. The molecule features three critical domains:

  • A labile penta-2,4-dien-1-ol moiety (C4–C8)
  • A central 4-methylthiazole ring
  • A Z-configured diene side chain (C14–C18)

Table 2: Structural Analogs of Mycothiazole from Marine and Terrestrial Sources

CompoundSource OrganismKey Structural FeaturesBiosynthetic Origin
MycothiazoleCacospongia mycofijiensisCentral thiazole, penta-2,4-dien-1-ol, C14–C15 Z-double bondPKS-NRPS hybrid
Myxothiazol AMyxobacteria (Stigmatella aurantiaca)Bis-thiazole, methoxyacrylatePKS-NRPS hybrid
Melithiazol CMelittangium lichenicolaHydroxylated thiazole, polyketide chainPKS-NRPS hybrid

Historical Context of Structural Revisions and Stereochemical Assignments

Mycothiazole’s structural characterization has undergone significant revisions, underscoring the challenges in defining complex marine metabolites:

  • Initial Misassignment (1988): The C14–C15 double bond was erroneously assigned as E-configured based on coupling constants (J=18 Hz) [5].
  • Stereochemical Revision (2006): Reinvestigation via NOE spectroscopy and high-field NMR (600 MHz) revised C14–C15 to a Z-configuration (J=10.7 Hz). This was corroborated by allylic carbon shift discrepancies (C13: δ 29.4 in natural vs. δ 34.7 in synthetic E-isomer) [5] [6].
  • Absolute Configuration (2020): Optical rotation comparisons and enantioselective synthesis established Vanuatu-derived mycothiazole as the 8S enantiomer, contrasting earlier reports of an 8R configuration [3].
  • Discovery of Diol Analogs (2006): Scale-up isolations revealed unstable dihydroxylated variants (e.g., mycothiazole-4,19-diol, C₂₂H₃₄N₂O₅S), likely oxidation products or biosynthetic intermediates [5].

These revisions had profound bioactivity implications. Synthetic analogs with the originally proposed E-configuration at C14–C15 showed 10-fold reduced cytotoxicity, while the natural Z-isomer exhibits picomolar potency (IC₅₀ = 0.16–0.35 nM) against pancreatic (PANC-1), liver (HepG2), and colon (HCT-116) cancer lines [3] [6]. The penta-2,4-dien-1-ol moiety’s geometry is equally critical: isomerization to 5E (compound 4) reduces cytotoxicity by >1000-fold (IC₅₀ = 111.6–115.0 nM) [6].

Table 3: Chronological Revisions of Mycothiazole's Structure and Bioactivity

YearKey RevisionAnalytical MethodImpact on Bioactivity
1988Initial isolation and structure proposalNMR (300 MHz), MSBaseline cytotoxicity (IC₅₀ ~3.8 nM)
2006C14–C15 revised to Z-configurationNOE, J-coupling analysis (600 MHz NMR)Validated synthetic efforts; explained bioactivity discrepancies
2006Identification of mycothiazole-4,19-diolHRESIMS, 2D NMR (gHMBC)>1000-fold reduced potency (IC₅₀ >1000 nM)
2020Assignment of 8S absolute configurationOptical rotation comparison, enantioselective synthesisConfirmed picomolar potency (IC₅₀ = 0.16–0.35 nM)

Properties

CAS Number

114582-75-1

Product Name

Mycothiazole

IUPAC Name

methyl N-[(Z,7R)-8-[4-[(2E)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate

Molecular Formula

C22H32N2O3S

Molecular Weight

404.6 g/mol

InChI

InChI=1S/C22H32N2O3S/c1-6-7-8-9-12-18-16-28-20(24-18)22(3,4)19(25)13-10-11-17(2)14-15-23-21(26)27-5/h6,8-11,16,19,25H,1-2,7,12-15H2,3-5H3,(H,23,26)/b9-8+,11-10-/t19-/m1/s1

InChI Key

WOVFSYAJXQSJES-BFJIOXTGSA-N

SMILES

CC(C)(C1=NC(=CS1)CC=CCC=C)C(CC=CC(=C)CCNC(=O)OC)O

Synonyms

mycothiazole

Canonical SMILES

CC(C)(C1=NC(=CS1)CC=CCC=C)C(CC=CC(=C)CCNC(=O)OC)O

Isomeric SMILES

CC(C)(C1=NC(=CS1)C/C=C/CC=C)[C@@H](C/C=C\C(=C)CCNC(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.